molecular formula C12H22N2O2S B7522086 1-(Dimethylsulfamoylamino)adamantane

1-(Dimethylsulfamoylamino)adamantane

Cat. No.: B7522086
M. Wt: 258.38 g/mol
InChI Key: RVVDFUWBYINLFP-UHFFFAOYSA-N
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Description

1-(Dimethylsulfamoylamino)adamantane is a derivative of adamantane, a highly symmetrical polycyclic cage molecule Adamantane and its derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylsulfamoylamino)adamantane typically involves the introduction of the dimethylsulfamoylamino group into the adamantane framework. One common method is the reaction of 1-aminoadamantane with dimethylsulfamoyl chloride under basic conditions. The reaction proceeds as follows:

  • Dissolve 1-aminoadamantane in an appropriate solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add dimethylsulfamoyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylsulfamoylamino)adamantane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The dimethylsulfamoylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the dimethylsulfamoylamino group.

Scientific Research Applications

1-(Dimethylsulfamoylamino)adamantane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including viral infections and cancer. Its stability and bioavailability make it a promising candidate for pharmaceutical applications.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and chemical versatility.

Mechanism of Action

The mechanism of action of 1-(Dimethylsulfamoylamino)adamantane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

1-(Dimethylsulfamoylamino)adamantane can be compared with other adamantane derivatives, such as:

    1-Aminoadamantane: Known for its antiviral properties, particularly against influenza A virus.

    1-Hydroxyadamantane: Used in the synthesis of various pharmaceuticals and materials.

    1-Adamantanecarboxylic acid: Employed in the development of advanced materials and as a building block for more complex molecules.

Uniqueness: this compound stands out due to the presence of the dimethylsulfamoylamino group, which imparts unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a bioactive compound make it a valuable addition to the family of adamantane derivatives.

Properties

IUPAC Name

1-(dimethylsulfamoylamino)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-14(2)17(15,16)13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVDFUWBYINLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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